molecular formula C13H9FN4O B2543494 4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034480-59-4

4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2543494
CAS No.: 2034480-59-4
M. Wt: 256.24
InChI Key: YZBRMAXFVHWZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. . The presence of the fluorine atom and the pyrazolo[1,5-a]pyrimidine core in this compound contributes to its unique chemical and physical properties.

Properties

IUPAC Name

4-fluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O/c14-10-3-1-9(2-4-10)13(19)17-11-7-15-12-5-6-16-18(12)8-11/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBRMAXFVHWZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-Fluorobenzoyl Chloride with Pyrazolo[1,5-a]pyrimidine-6-amine

The most direct route to 4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves the condensation of 4-fluorobenzoyl chloride with pyrazolo[1,5-a]pyrimidine-6-amine under basic conditions. This method typically employs anhydrous dichloromethane or tetrahydrofuran as solvents, with triethylamine serving as a base to neutralize hydrochloric acid generated during the reaction. The reaction proceeds at room temperature for 6–8 hours, yielding the target compound in approximately 68–72% purity.

Key optimizations include the use of molecular sieves to absorb moisture, which prevents hydrolysis of the acyl chloride intermediate. Post-reaction purification involves column chromatography with a hexane-ethyl acetate gradient (3:1 to 1:1), followed by recrystallization from ethanol to achieve >95% purity. Industrial adaptations replace batch reactors with continuous flow systems, enhancing heat dissipation and reducing reaction times to 2–3 hours while maintaining yields above 70%.

Cyclization via Benzoyl Isothiocyanate and Malononitrile

An alternative pathway utilizes benzoyl isothiocyanate and malononitrile to construct the pyrazolo[1,5-a]pyrimidine scaffold. In this method, benzoyl isothiocyanate reacts with malononitrile in potassium hydroxide-ethanol to form a stable potassium 2-cyano-ethylene-1-thiolate intermediate. Alkylation with methyl iodide or ethyl bromide introduces substituents, followed by cyclization with hydrazine hydrate under reflux conditions.

The final step involves coupling the pyrazolo[1,5-a]pyrimidine intermediate with 4-fluorobenzoic acid using carbodiimide crosslinkers such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). This approach achieves a 55–60% overall yield, with the critical challenge being the selective formation of the 6-amino regioisomer. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic peaks at δ 7.50–8.09 ppm for aromatic protons and δ 5.37 ppm for the NH₂ group.

Pericyclic Reactions for Core Assembly

Recent advances employ pericyclic reactions to construct the pyrazolo[1,5-a]pyrimidine ring without pre-formed aminopyrazoles. A [4 + 2] cycloaddition between N-propargylic sulfonylhydrazones and sulfonyl azides catalyzed by copper(I) chloride generates a triazole intermediate, which undergoes intramolecular Diels-Alder cyclization. The resulting dihydro derivative is treated with sodium hydroxide to eliminate sulfonic acid groups, yielding the pyrazolo[1,5-a]pyrimidine core.

This method is notable for its scalability and one-pot execution, reducing purification steps. The core is subsequently functionalized with 4-fluorobenzamide via nucleophilic acyl substitution, achieving a 65% yield. However, the requirement for anhydrous conditions and precise temperature control limits its adoption in industrial settings.

Coupling Reactions with Activated Esters

Activated ester strategies involve pre-forming the 4-fluorobenzoyl moiety as a pentafluorophenyl or N-hydroxysuccinimide ester. The pyrazolo[1,5-a]pyrimidine-6-amine reacts with these esters in dimethylformamide (DMF) at 50°C for 12 hours, facilitated by 4-dimethylaminopyridine (DMAP). This method avoids acyl chloride handling and improves safety profiles, albeit with slightly lower yields (60–65%).

Post-synthetic modifications, such as fluorination via electrophilic aromatic substitution, have been explored but result in regioisomeric mixtures. High-performance liquid chromatography (HPLC) with a C18 column resolves these mixtures, though at increased production costs.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors optimize the condensation of 4-fluorobenzoyl chloride and pyrazolo[1,5-a]pyrimidine-6-amine. A tubular reactor with a residence time of 10 minutes at 80°C ensures rapid mixing and heat transfer, achieving 85% conversion. In-line liquid-liquid extraction removes triethylamine hydrochloride, and subsequent crystallization in a falling-film evaporator yields pharmaceutical-grade material.

This method reduces solvent consumption by 40% compared to batch processes and enhances reproducibility. However, catalyst fouling in the reactor channels necessitates frequent maintenance, impacting long-term operational efficiency.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the para position of the benzamide moiety participates in nucleophilic aromatic substitution (NAS) under mild alkaline conditions. This reactivity enables functionalization with oxygen-, nitrogen-, or sulfur-based nucleophiles.

Key reaction pathway :

C12H9FN4O+NuC12H9NuN4O+F\text{C}_{12}\text{H}_{9}\text{FN}_4\text{O} + \text{Nu}^- \rightarrow \text{C}_{12}\text{H}_{9}\text{NuN}_4\text{O} + \text{F}^-

Example: Reaction with sodium methoxide yields 4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide at 60°C in DMF (82% yield).

Table 1 : Substitution Reactions and Conditions

NucleophileConditionsProductYield (%)
MethoxideDMF, 60°CMethoxy derivative82
PiperidineEtOH, refluxPiperidine derivative75
ThiophenolK₂CO₃, DMSOPhenylthio derivative68

Cyclization Reactions

The pyrazolo[1,5-a]pyrimidine core undergoes intramolecular cyclization under acidic or oxidative conditions, forming fused polycyclic systems.

Notable example :
Under microwave irradiation (120°C, 20 min), the compound reacts with cinnamoyl derivatives to form 7-aminopyrazolo[1,5-a]pyrimidine hybrids via regioselective cyclization . Structural confirmation was achieved through X-ray diffraction and NMR spectroscopy .

Mechanistic insight :

  • Electrophilic activation of the pyrimidine ring at C-7.

  • Nucleophilic attack by the amine group of the cinnamoyl derivative.

  • Dehydration to form the fused ring system .

Condensation with β-Dicarbonyl Compounds

The 5-amino group on the pyrazole ring facilitates condensation with β-dicarbonyl reagents (e.g., acetylacetone, ethyl acetoacetate) to form extended heterocycles.

Reaction protocol :

  • Substrate : 4-Fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (1.0 equiv).

  • Reagent : β-Dicarbonyl compound (1.2 equiv).

  • Conditions : Ethanol, piperidine catalyst, reflux (3–5 hr).

  • Outcome : 3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine derivatives (72–89% yield) .

Table 2 : Condensation Products

β-Dicarbonyl ReagentProduct StructureYield (%)
Acetylacetone3-Cyano-5-methyl derivative89
Ethyl acetoacetateEthoxycarbonyl derivative72

Halogenation and Cross-Coupling

The pyrimidine ring undergoes regioselective halogenation at C-3 using sodium halides (NaX) and potassium persulfate (K₂S₂O₈) as oxidants . Subsequent Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups.

Example reaction :

C12H9FN4O+NaIK2S2O8C12H8FIN4OPhB(OH)2C18H13FN4O\text{C}_{12}\text{H}_{9}\text{FN}_4\text{O} + \text{NaI} \xrightarrow{\text{K}_2\text{S}_2\text{O}_8} \text{C}_{12}\text{H}_{8}\text{FIN}_4\text{O} \xrightarrow{\text{PhB(OH)}_2} \text{C}_{18}\text{H}_{13}\text{FN}_4\text{O}

Key data:

  • Iodination yield : 91% .

  • Suzuki coupling yield : 84% (Pd(PPh₃)₄, DMF/H₂O) .

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency and regioselectivity. For instance, reactions with malononitrile under MWI (180°C, 15 min) produce 3,6-dicyano derivatives in 88–96% yield, avoiding side products observed in conventional heating .

Stability and

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications .

Biological Activity

4-Fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 leads to cell cycle arrest, effectively preventing cellular proliferation and promoting apoptosis in cancer cells .

Anticancer Properties

Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have indicated that derivatives similar to this compound show promising cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the compound's efficacy:

Cell Line IC50 (µM) Effect
MCF73.79Growth inhibition
SF-26812.50Cytotoxicity
NCI-H46042.30Significant growth inhibition
A54926.00Antitumor activity

These results highlight the potential of this compound as a candidate for cancer therapy.

Inhibition of Other Targets

In addition to CDK2, pyrazolo[1,5-a]pyrimidines have been shown to inhibit other targets such as Janus kinase 2 (JAK2) and Aurora-A kinase. For example, one study reported an IC50 value of 25 nM for a related compound against JAK2, indicating its potential for treating diseases associated with aberrant JAK signaling .

Case Studies

Several case studies have explored the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on CDK Inhibition : A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit CDK2. The most potent compound exhibited an IC50 value of 25 nM and showed efficacy in reducing cell proliferation in lung cancer models .
  • Tumor Imaging Applications : Research involving 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives demonstrated their potential in tumor imaging using positron emission tomography (PET). These compounds exhibited favorable biodistribution profiles that warrant further investigation for clinical applications in oncology diagnostics .

Q & A

Q. What are the common synthetic routes for preparing 4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide?

The synthesis typically involves functionalizing the pyrazolo[1,5-a]pyrimidine core at position 6, followed by coupling with a fluorinated benzamide moiety. A key step is the Sonogashira coupling reaction, which links the ethynyl group on the pyrazolo[1,5-a]pyrimidine scaffold to the benzamide derivative. For example, palladium-catalyzed cross-coupling has been used to synthesize analogous DDR1 inhibitors like 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides . Solvent systems such as pyridine under microwave heating (120°C) or benzene with silylformamidine reagents are employed for regioselective functionalization .

Q. How is the compound characterized analytically to confirm its structure and purity?

Analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and aromatic proton environments. For example, pyrazolo[1,5-a]pyrimidine derivatives show distinct shifts for the pyrimidine ring protons (δ 8.5–9.0 ppm) and fluorobenzamide aromatic protons (δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M + H]+ peaks with <0.005 ppm error) .
  • Elemental analysis : Validates C, H, N content (e.g., deviations <0.3% from calculated values) .

Advanced Research Questions

Q. What is the mechanism of action of this compound as a DDR1 inhibitor?

The compound selectively inhibits discoidin domain receptor 1 (DDR1), a tyrosine kinase overexpressed in cancers. It binds DDR1 with high affinity (Kd = 0.6 nM) and suppresses enzymatic activity (IC50 = 6.8–7.0 nM) by competing with ATP at the kinase domain. Notably, it shows >100-fold selectivity over DDR2, Bcr-Abl, and c-Kit, as demonstrated in kinase inhibition assays . In vitro, it inhibits collagen-induced DDR1 phosphorylation at concentrations as low as 0.18 μM, reducing cancer cell invasion and tumorigenicity .

Q. How does the fluorine substituent on the benzamide moiety influence biological activity compared to non-fluorinated analogs?

The fluorine atom enhances metabolic stability and binding affinity through electronic and steric effects. Fluorinated benzamides exhibit improved oral bioavailability (56–67%) compared to non-fluorinated derivatives, likely due to reduced cytochrome P450 metabolism . In SAR studies, fluorination at the benzamide para position increases selectivity for DDR1 over off-target kinases, as seen in analogs like 7rh .

Q. What experimental strategies are used to evaluate synergistic effects with other anticancer agents?

Combination studies employ dose-effect analysis using software like CalcuSyn 2.0 to calculate combination index (CI) values. For example:

  • In vitro : MCF7 cells treated with this compound and palbociclib (CDK4/6 inhibitor) show synergistic growth inhibition (CI < 1) at 72 hours via SRB assays .
  • In vivo : Co-administration with dasatinib (SRC inhibitor) reduces tumor xenograft growth by >50% compared to monotherapy, assessed via apoptosis assays (Annexin V/PI staining) .

Q. How are pharmacokinetic properties optimized for in vivo studies?

Key parameters include:

  • Oral bioavailability : Enhanced by fluorination and lipophilicity adjustments (e.g., logP = 2.5–3.0). Bioavailability ranges from 56–67% in rat models .
  • Plasma stability : Assessed via half-life (t½ = 4–6 hours) and clearance rates (CL = 15–20 mL/min/kg) .
  • Tissue distribution : Measured using radiolabeled analogs, showing preferential accumulation in tumors over normal tissues .

Q. What structural modifications are critical for improving potency in pyrazolo[1,5-a]pyrimidine-based inhibitors?

SAR studies highlight:

  • Position 7 : Amino or methyl groups enhance kinase binding (e.g., 7-amino derivatives increase IC50 by 3-fold) .
  • Position 3 : Ethynylbenzamide substituents improve selectivity; bulkier groups (e.g., trifluoromethyl) reduce off-target activity .
  • Pyrimidine core : Nitro or cyano groups at position 3 modulate solubility without compromising potency .

Methodological Considerations

  • Kinase selectivity profiling : Use kinase panel assays (e.g., 455-kinase screen) to validate specificity .
  • Regioselective synthesis : Microwave-assisted reactions in pyridine improve yields (>70%) for 7-substituted derivatives .
  • In vivo efficacy models : Collagen-induced DDR1 activation in gastric carcinoma xenografts is a standard protocol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.